1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their wide range of biological activities and medicinal applications, making them of significant interest in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of 4-fluoro-1,3-benzothiazole with pyrrolidine-2-carboxylic acid or its derivatives under specific reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines or thiols .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have shown promising antimicrobial, anticancer, and anti-inflammatory activities .
Research has demonstrated that benzothiazole derivatives can inhibit key enzymes and proteins involved in bacterial and cancer cell growth, making them potential candidates for the development of new antibiotics and anticancer drugs. Additionally, these compounds have been explored for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. Benzothiazole derivatives are known to inhibit enzymes such as DNA gyrase, dihydroorotase, and peptide deformylase, which are essential for bacterial survival and proliferation .
In cancer cells, these compounds can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of tumor growth. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
1-(4-Fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be compared with other benzothiazole derivatives to highlight its uniqueness. Similar compounds include 1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine and 1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl .
Compared to these compounds, this compound may exhibit different biological activities and potency due to variations in its chemical structure. The presence of the pyrrolidine-2-carboxamide moiety and the fluorine atom at the 4-position of the benzothiazole ring can influence its interaction with molecular targets and enhance its pharmacological properties .
Properties
Molecular Formula |
C12H12FN3OS |
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Molecular Weight |
265.31 g/mol |
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H12FN3OS/c13-7-3-1-5-9-10(7)15-12(18-9)16-6-2-4-8(16)11(14)17/h1,3,5,8H,2,4,6H2,(H2,14,17) |
InChI Key |
UHZPHLJGLLAQPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=NC3=C(C=CC=C3S2)F)C(=O)N |
Origin of Product |
United States |
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